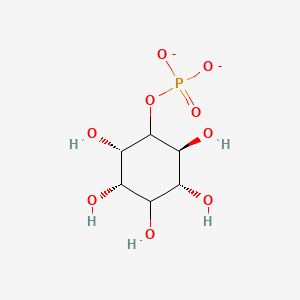

L-Myo-Inositol-1-Phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P-2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4-,5-,6?/m0/s1 |

InChI Key |

INAPMGSXUVUWAF-LXOASSSBSA-L |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Origin of Product |

United States |

Enzymatic Pathways of L Myo Inositol 1 Phosphate Biosynthesis and Interconversion

L-Myo-Inositol-1-Phosphate Synthase (MIPS; EC 5.5.1.4)

This compound synthase (MIPS) is the key enzyme that initiates the de novo synthesis of myo-inositol. scielo.bracs.orgnih.govresearchgate.netnih.govembrapa.brscielo.br It facilitates the intricate intramolecular cyclization of D-glucose-6-phosphate to form this compound. scielo.brscielo.br This enzymatic reaction is conserved across a wide range of organisms, from bacteria and archaea to plants and animals, highlighting its fundamental biological importance. scielo.bracs.orgnih.govnih.gov

Catalytic Conversion of D-Glucose-6-Phosphate to this compound

The conversion of D-glucose-6-phosphate to this compound by MIPS is a complex process involving a series of distinct catalytic steps. ebi.ac.ukiucr.org The reaction begins with the oxidation of the C5 hydroxyl group of D-glucose-6-phosphate, a step that requires the coenzyme NAD+. ebi.ac.uk This initial oxidation, involving a hydride transfer from C5 of the substrate to the nicotinamide (B372718) ring of NAD+, generates a 5-keto-D-glucose 6-phosphate intermediate. ebi.ac.uknih.gov

Following oxidation, a proton is removed from the C6 position, a step believed to be facilitated by the phosphate (B84403) monoester of the substrate itself. ebi.ac.uk This leads to the formation of an enolate intermediate, which is stabilized by lysine (B10760008) residues within the active site. ebi.ac.uk Subsequently, an intramolecular aldol (B89426) condensation occurs, where the C6 attacks the C1 carbonyl group, leading to the cyclization of the sugar. ebi.ac.uk The final step involves the reduction of the C5 keto group back to a hydroxyl group, a process that utilizes the NADH molecule generated in the initial oxidation step. ebi.ac.uk This regenerates NAD+ and yields the final product, this compound. nih.govebi.ac.uk The initial steps of this catalytic cycle, including substrate binding, dehydrogenation, and proton removal, have been shown to be reversible. nih.gov

Rate-Limiting Step in Myo-Inositol Biosynthesis

The enzymatic reaction catalyzed by MIPS is widely recognized as the rate-limiting step in the de novo biosynthesis of myo-inositol and all subsequent inositol-containing compounds. scielo.brnih.govnih.govembrapa.brscielo.briucr.orgpnas.org This control point is crucial for regulating the cellular levels of myo-inositol and its derivatives, which are involved in numerous essential cellular processes. scielo.brpnas.org The regulation of MIPS activity is therefore a key factor in maintaining cellular homeostasis. nih.gov

Kinetic Characterization of this compound Synthase

The kinetic properties of MIPS have been investigated in various organisms, providing insights into its catalytic efficiency and substrate affinity. These studies typically involve determining the Michaelis constant (Km) for its substrates and the maximum reaction velocity (Vmax). scielo.brnih.gov

The apparent Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for its substrate. libretexts.orgsolubilityofthings.com For MIPS, Km values have been determined for its primary substrate, D-glucose-6-phosphate, and its essential cofactor, NAD+. In some contexts, the Km for other nucleotides like CTP has also been examined, particularly in relation to enzymes that further metabolize inositol (B14025) phosphates. uniprot.org

The Km value of MIPS for D-glucose-6-phosphate can vary between species. For instance, the MIPS from the bryophyte Lunularia cruciata was found to have a Km of 0.80 mM for D-glucose-6-phosphate. scielo.brscielo.br In contrast, a bifunctional enzyme from Archaeoglobus fulgidus that synthesizes di-myo-inositol phosphate has a Km of 0.87 mM for inositol-1-phosphate and 0.58 mM for CTP. uniprot.org

Similarly, the Km for the cofactor NAD+ also shows variability. The Lunularia cruciata MIPS exhibited a Km of 0.034 mM for NAD+. scielo.brscielo.br

Table 1: Apparent Km Values for this compound Synthase and Related Enzymes

| Enzyme Source | Substrate | Apparent Km (mM) |

|---|---|---|

| Lunularia cruciata MIPS | D-Glucose-6-Phosphate | 0.80 scielo.brscielo.br |

| Lunularia cruciata MIPS | NAD+ | 0.034 scielo.brscielo.br |

| Archaeoglobus fulgidus (bifunctional) | Inositol-1-Phosphate | 0.87 uniprot.org |

| Archaeoglobus fulgidus (bifunctional) | CTP | 0.58 uniprot.org |

The maximum velocity (Vmax) represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with its substrate. collaborativedrug.com For the MIPS from Lunularia cruciata, the Vmax was determined to be 2.8 µmol/mg/h for D-glucose-6-phosphate and 1.21 µmol/mg/h for NAD+. scielo.brscielo.br In another study, the Vmax for a bifunctional enzyme from Archaeoglobus fulgidus was reported as 62.9 μmol/min/mg. uniprot.org The Vmax of MIPS can be influenced by various factors, including the presence of certain ions; for example, potassium ions have been shown to increase the Vmax of bovine testis MIPS. nih.gov

Table 2: Vmax Values for this compound Synthase and Related Enzymes

| Enzyme Source | Substrate/Condition | Vmax |

|---|---|---|

| Lunularia cruciata MIPS | D-Glucose-6-Phosphate | 2.8 µmol/mg/h scielo.brscielo.br |

| Lunularia cruciata MIPS | NAD+ | 1.21 µmol/mg/h scielo.brscielo.br |

| Archaeoglobus fulgidus (bifunctional) | Not specified | 62.9 μmol/min/mg uniprot.org |

Substrate Inhibition Phenomena

This compound synthase (MIPS), the enzyme responsible for the conversion of D-glucose-6-phosphate to this compound, can be subject to inhibition by its own substrate and its analogues. The natural substrate, D-glucose-6-phosphate, exists as an equilibrium of anomers. The enzyme exhibits a significant preference, at least five-fold, for the β-anomer. nih.gov The α-anomer, in contrast, appears to function as an inhibitor of the reaction, although it may also be slowly converted to the product. nih.gov

Furthermore, analogues of reaction intermediates can act as potent competitive inhibitors. For instance, myo-2-inosose 1-phosphate, an intermediate in the catalytic cycle, is a competitive inhibitor of MIPS. acs.org Probing the importance of the oxidized center in this intermediate, studies have examined related compounds. 2-Deoxy-myo-inositol 1-phosphate, which lacks the oxidized center, was found to be a competitive inhibitor, but its potency was reduced 47-fold compared to myo-2-inosose phosphate. acs.org This highlights that while the oxidized reaction center is important for strong active site interactions, other structural features contribute to binding and inhibition. acs.org

Substrate Specificity of this compound Synthase

This compound synthase displays a high degree of specificity for its substrate, D-glucose-6-phosphate (G-6-P), and its cofactor, NAD+. scielo.brnih.gov Studies on the enzyme from various sources, including bovine testis, the fern Gleichenia glauca, and the bryophyte Lunularia cruciata, confirm that G-6-P is the preferred substrate. nih.govscielo.brcas.cz When tested with other sugar phosphates, the enzyme shows little to no activity. For example, the synthase from Gleichenia glauca shows no activity with fructose-6-phosphate (B1210287) and minimal activity with galactose-6-phosphate. cas.czcas.cz

Research on the bovine testis enzyme has provided detailed insights into its specificity concerning epimers of D-glucose-6-phosphate. The enzyme can tolerate changes at certain positions more than others. D-mannose-6-phosphate (the C-2 epimer) and D-2-deoxyglucose-6-phosphate are both competitive inhibitors and can be converted to inositol phosphate products. nih.gov In contrast, D-allose-6-P (the C-3 epimer) is a weak inhibitor but not a substrate, and D-galactose-6-P (the C-4 epimer) is neither a substrate nor an inhibitor. nih.gov This suggests that the specificity of the synthase increases significantly in the order of carbon position: C1 < C2 << C3 < C4. nih.gov The enzyme is also specific for the pro-S hydrogen at C-4 of the NAD+ cofactor. nih.gov

Table 1: Substrate Specificity of this compound Synthase from Gleichenia glauca

| Substrate | Concentration (mM) | Specific Activity [nmol(I-1-P) mg⁻¹(protein) min⁻¹] |

|---|---|---|

| Glucose-6-P | 5 | 3.202 ± 0.62 |

| Fructose-6-P | 5 | 0.00 |

| Galactose-6-P | 5 | 0.467 ± 0.29 |

Data sourced from a study on this compound synthase from Gleichenia glauca. cas.czcas.cz

Table 2: Interaction of D-Glucose-6-Phosphate Epimers with Bovine Testis MIPS

| Compound | Interaction Type |

|---|---|

| D-Glucose-6-P (β-anomer) | Preferred Substrate |

| D-Glucose-6-P (α-anomer) | Inhibitor / Slow Substrate |

| D-Mannose-6-P (C-2 epimer) | Competitive Inhibitor & Substrate |

| D-Allose-6-P (C-3 epimer) | Weak Inhibitor |

| D-Galactose-6-P (C-4 epimer) | Neither Substrate nor Inhibitor |

Based on findings from anomeric and substrate specificity studies. nih.gov

Subsequent Metabolism of this compound

Following its synthesis, this compound serves as a crucial precursor for the formation of free myo-inositol and more complex inositol-containing molecules in various organisms. Its metabolic fate is primarily dictated by two distinct enzymatic pathways: dephosphorylation to myo-inositol or conversion into nucleotide-activated forms for further synthesis reactions.

Dephosphorylation by Myo-Inositol-1-Phosphatase (IMPase) to Myo-Inositol

The most common metabolic route for this compound is its dephosphorylation to produce free myo-inositol. oup.comnih.gov This reaction is catalyzed by the enzyme myo-inositol-1-phosphatase (IMPase, EC 3.1.3.25), a Mg²⁺-dependent phosphohydrolase. oup.comwikipedia.org The activity of IMPase is the final step in the de novo biosynthesis of myo-inositol, a pathway that begins with the conversion of glucose-6-phosphate. oup.comnih.govwikipedia.org IMPase is responsible for maintaining the intracellular pool of myo-inositol, a vital compound for the synthesis of phosphatidylinositols, polyphosphoinositides, and other metabolites involved in numerous cellular processes, including signal transduction. drugbank.com The enzyme can dephosphorylate various inositol monophosphate isomers to produce myo-inositol. wikipedia.org

Conversion to CDP-Inositol and Di-myo-inositol 1,1′-phosphate in Specific Organisms

In certain organisms, particularly hyperthermophilic archaea and some bacteria, this compound is utilized in a pathway to synthesize the osmolyte di-myo-inositol-1,1′-phosphate (DIP). nih.govnih.govoup.com This biosynthetic route begins with the activation of this compound. nih.govunl.pt

The proposed and later revised pathway involves several key enzymatic steps:

Activation: this compound is activated by cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CTP:inositol monophosphate cytidylyltransferase (IMPCT). unl.ptpnas.org This reaction produces CDP-inositol and inorganic pyrophosphate. pnas.org The enzyme is specific for this compound and CTP. pnas.org

Condensation: Originally, it was proposed that CDP-inositol condenses with a molecule of free myo-inositol (produced by IMPase) to form DIP. nih.govnih.gov However, revised findings have shown that the enzyme P-DIP synthase catalyzes the condensation of CDP-inositol with a second molecule of this compound. pnas.org This creates a phosphorylated intermediate, 1,1′-di-myo-inosityl phosphate 3-phosphate (DIPP or P-DIP). unl.ptpnas.org

Dephosphorylation: In the final step, the phosphorylated intermediate (P-DIP) is dephosphorylated by an inositol monophosphatase-like enzyme to yield the final product, di-myo-inositol-1,1′-phosphate. pnas.orgresearchgate.net

This pathway has been identified in organisms such as Methanococcus igneus, Pyrococcus woesei, and Archaeoglobus fulgidus, where DIP serves as a crucial compatible solute for osmoprotection and thermostabilization. nih.govoup.comunl.pt

Structural and Mechanistic Insights into L Myo Inositol 1 Phosphate Synthase

Three-Dimensional Crystal Structures of L-Myo-Inositol-1-Phosphate Synthase

In most, if not all, organisms, this compound synthase exists as a homotetramer, meaning it is composed of four identical protein subunits. nih.govresearchgate.net The crystal structure of MIPS from Archaeoglobus fulgidus clearly shows the entire biologically active oligomer as a tetramer in the asymmetric unit. rcsb.org Similarly, the enzyme from Saccharomyces cerevisiae also forms a homotetrameric complex with a total molecular weight of approximately 240 kDa. researchgate.netresearchgate.net This quaternary structure is crucial for the enzyme's stability and function.

| Organism | Oligomeric State | Reference |

| Archaeoglobus fulgidus | Homotetramer | rcsb.org |

| Saccharomyces cerevisiae | Homotetramer | researchgate.netresearchgate.net |

| General | Likely Homotetrameric | nih.gov |

The active site of MIPS is located in a deep cleft formed at the junction of its two primary domains. nih.gov A remarkable feature of the active site is its dynamic nature. In the absence of a substrate or inhibitor, a significant portion of the active site is disordered. nih.govresearchgate.netnih.govpdbj.org However, upon binding of an inhibitor like 2-deoxy-glucitol-6-phosphate, this disordered region undergoes a dramatic induced-fit conformational change, folding into three helices and a long beta-strand that completely encapsulate the inhibitor within the enzyme's interior. nih.gov This disorder-to-order transition is a key regulatory feature of the enzyme's catalytic cycle. eie.gr The active site contains a cluster of highly conserved lysine (B10760008) residues that are essential for the catalytic mechanism. eie.grrcsb.org In Thermochaetoides thermophila, for instance, five conserved lysine residues are crucial for catalysis. eie.gr

MIPS requires the cofactor NAD+ for its catalytic activity, which is regenerated during the reaction cycle. nih.govebi.ac.uk The binding of NAD+ and its reduced form, NADH, induces significant conformational changes in the enzyme. Crystal structures of MIPS in its apo (unbound), NAD+-bound, and NADH-bound forms have been determined. researchgate.netnih.gov The NAD+-bound forms often show a disordered active site, while the binding of NADH, along with a phosphate (B84403) and glycerol, leads to a fully ordered and encapsulated active site. researchgate.netnih.govpdbj.org The nicotinamide (B372718) ring of the cofactor is repositioned during the catalytic cycle, and its binding is stabilized by hydrogen bonds with specific amino acid residues, such as Ser439 and Asn77 in the yeast enzyme. researchgate.net

| Cofactor | Effect on Active Site | Reference |

| NAD+ | Active site often remains disordered. | researchgate.netnih.govpdbj.org |

| NADH (with phosphate and glycerol) | Induces ordering and encapsulation of the active site. | researchgate.netnih.govpdbj.org |

The role of metal ions in MIPS catalysis varies between different life kingdoms. Eukaryotic MIPS, such as the one from Saccharomyces cerevisiae, are typically stimulated by monovalent cations like NH4+, while K+ has little effect and Na+ can be inhibitory. scielo.brnih.gov In contrast, prokaryotic MIPS from organisms like Archaeoglobus fulgidus and Mycobacterium tuberculosis are classified as type II aldolases and often require divalent cations for maximal activity. researchgate.netresearchgate.net The crystal structure of M. tuberculosis MIPS revealed the unexpected presence of a zinc ion in the active site, suggesting a mechanistic difference from its eukaryotic counterparts. nih.gov The A. fulgidus enzyme structure showed a K+ ion in two of the four subunits and suggested a second metal-ion-binding site that could be critical for catalysis. rcsb.orgresearchgate.net Some studies on bryophyte MIPS have shown slight stimulation by Mg2+ and Ca2+. scielo.br

| Organism/Group | Metal Ion Requirement/Effect | Reference |

| Eukaryotes (general) | Stimulated by monovalent cations (e.g., NH4+) | scielo.brnih.gov |

| Saccharomyces cerevisiae | Stimulated by NH4+ | nih.gov |

| Prokaryotes (general) | Require divalent cations (e.g., Zn2+, Mg2+) | researchgate.net |

| Mycobacterium tuberculosis | Contains a zinc ion in the active site. | nih.gov |

| Archaeoglobus fulgidus | Contains K+ and a putative second metal-binding site. | rcsb.orgresearchgate.net |

| Lunularia cruciata (a bryophyte) | Slightly stimulated by Mg2+ and Ca2+. | scielo.br |

Cofactor Binding Modes (NAD+, NADH)

Detailed Catalytic Mechanism of this compound Formation

The conversion of D-glucose-6-phosphate to this compound is a complex multi-step process involving oxidation, enolization, intramolecular aldol (B89426) cyclization, and reduction, all occurring without the release of any intermediates. nih.govrcsb.orgnih.gov The entire reaction is facilitated by the dynamic active site and the NAD+ cofactor.

The catalytic cycle is initiated by the binding of the pyranose form of D-glucose-6-phosphate. nih.gov The first chemical step is the oxidation of the substrate at the C5 position. ebi.ac.uk This involves the direct transfer of a hydride from the C5 of G6P to the C4 of the nicotinamide ring of the bound NAD+, forming NADH. ebi.ac.uk Simultaneously, a proton is lost from the C5 hydroxyl group of G6P, a process that is facilitated by a lysine residue in the active site (e.g., Lys369 in Saccharomyces cerevisiae). ebi.ac.uk This oxidation step transforms the C5 hydroxyl group into a keto group, resulting in the formation of a 5-keto-glucose-6-phosphate intermediate that remains tightly bound within the active site. rcsb.orgnih.gov This initial oxidation is crucial as it activates the proton at C6, preparing the molecule for the subsequent enolization and cyclization steps. ebi.ac.uk

Intramolecular Aldol Cyclization

Following the initial oxidation of G6P, the resulting intermediate, 5-keto-glucose-6-phosphate (or myo-inosose-2 1-phosphate), undergoes an intramolecular aldol cyclization. annualreviews.orgebi.ac.uk This step involves the nucleophilic attack of a carbanion, generated at the C6 position, on the carbonyl carbon at the C1 position, leading to the formation of the six-membered inositol (B14025) ring. ebi.ac.uk The enzyme facilitates this cyclization by creating a specific chemical environment within its active site. Evidence from crystallographic data suggests that the phosphate-monoester group of the substrate may act as the base in the enolization process that precedes the cyclization. ebi.ac.uk The negative charge that develops on the enolate oxygen is stabilized by two lysine residues within the active site. ebi.ac.uk Subsequently, either the monophosphate group or another lysine residue acts as a general acid to protonate the oxygen at the C1 position during the ring closure. ebi.ac.uk

Reduction Step

The final step in the catalytic cycle is the reduction of the cyclized intermediate, myo-inosose-2 1-phosphate, to form this compound. nih.govannualreviews.org This reduction is carried out by the NADH molecule that was generated during the initial oxidation of G6P. nih.govannualreviews.org The hydride ion is transferred from the NADH molecule back to the C5 position of the inositol ring intermediate. annualreviews.orgebi.ac.uk This step regenerates the NAD+ cofactor, which remains bound to the enzyme, and completes the synthesis of MIP. nih.govannualreviews.org The entire process occurs while the intermediates are tightly bound to the enzyme, and they are not released until the final product is formed. annualreviews.org

Induced Fit Mechanisms in this compound Synthase upon Substrate/Inhibitor Binding

The binding of a substrate or inhibitor to this compound synthase (MIPS) induces significant conformational changes, a classic example of an induced-fit mechanism. nih.govproteopedia.org In the unbound, or apo, form of the enzyme, a significant portion of the active site is disordered. nih.goviucr.org Specifically, in the Saccharomyces cerevisiae enzyme, 58 amino acids in the vicinity of the active site are disordered. nih.govproteopedia.org

However, upon the binding of an inhibitor, such as 2-deoxy-glucitol-6-phosphate, this disordered region undergoes a dramatic structural transition. nih.govproteopedia.org The inhibitor acts as a nucleus, prompting the folding of this domain and completely encapsulating the inhibitor within the enzyme's interior. nih.govproteopedia.orgiucr.org This folding process results in the formation of three helices and a long beta-strand. nih.govproteopedia.org More recent studies have proposed a conformational selection model, suggesting that the enzyme exists in a ground state with various structural configurations, and substrate binding stabilizes a specific active conformation. pnas.orgnih.govpnas.org This dynamic process of disorder-to-order transition at the active site is crucial for regulating the catalytic rate of the enzyme. pnas.org

Comparative Structural Analyses of this compound Synthase Across Different Life Kingdoms

This compound synthase (MIPS) is a highly conserved protein found across diverse organisms, from bacteria and archaea to eukaryotes like yeast and humans. nih.govnih.gov Despite this evolutionary diversity, the core structure and catalytic function of MIPS are remarkably similar. nih.govnih.govacs.org However, structural comparisons have revealed key differences that reflect adaptations to different cellular environments. nih.govnih.govacs.org

| Feature | Eukaryotic (S. cerevisiae) | Bacterial (M. tuberculosis) | Archaeal (A. fulgidus) |

| Quaternary Structure | Homotetramer nih.gov | Homotetramer ebi.ac.uk | Homotetramer nih.govacs.org |

| Domain Organization | NAD-binding domain, catalytic domain, core domain academicoa.com | Two domains with a deep cleft at the junction nih.gov | Similar to eukaryotic and bacterial MIPS nih.govacs.org |

| Cofactor | NAD+ nih.gov | NAD+ nih.gov | NAD+ nih.govacs.org |

| Metal Ion Requirement | Stimulated by monovalent cations nih.gov | Contains a zinc ion in the active site nih.gov | Requires K+ for activity nih.govacs.org |

| Thermostability | Less thermostable | - | Enhanced thermostability due to deletion of surface loops nih.govacs.org |

| Active Site | Partially closed in apo form rcsb.org | Fully ordered with NAD+ and inorganic phosphate nih.govacs.org | Fully ordered with NAD+ and inorganic phosphate nih.govacs.org |

Eukaryotic this compound Synthase (e.g., Saccharomyces cerevisiae)

The MIPS from the yeast Saccharomyces cerevisiae is a homotetrameric enzyme. nih.gov Each monomer is composed of three main functional domains: an NAD-binding Rossmann fold, a catalytic domain, and a core domain. academicoa.com The crystal structure of the yeast enzyme has been determined, revealing details of its partially closed NAD-containing active site in the apo-configuration. rcsb.org The enzyme's activity is stimulated by the presence of monovalent cations. nih.gov A significant feature of the yeast MIPS is the disorder in the active site region in the absence of a bound substrate or inhibitor, which becomes ordered upon binding, highlighting an induced-fit mechanism. nih.govpdbj.org

Bacterial this compound Synthase (e.g., Mycobacterium tuberculosis)

The MIPS from Mycobacterium tuberculosis (tbINO) is also a homotetrameric enzyme, with its crystal structure determined at a resolution of 1.95 Å. nih.gov The active site is located in a deep cleft at the junction of two domains. nih.gov A key distinguishing feature of tbINO is the presence of a zinc ion in the active site, which is not found in its eukaryotic counterparts. nih.gov This suggests a different mechanistic requirement for metal ions that could potentially be exploited for the development of selective inhibitors against this pathogenic bacterium. nih.gov

Implications for Evolutionary Conservation

The enzyme this compound synthase (MIPS) is considered an ancient protein, present in a wide array of evolutionarily diverse organisms, from eubacteria and archaea to fungi, plants, and animals. nih.govacademicoa.com This widespread distribution underscores its fundamental role in cellular metabolism. nih.gov The high degree of conservation observed in MIPS, particularly within its core catalytic domain, points to a strong structure-to-function correlation that has been maintained throughout evolution. nih.govplos.org

Phylogenetic analyses of MIPS protein sequences from a multitude of organisms have consistently revealed a clear demarcation between prokaryotic and eukaryotic lineages. plos.org While the evolution of MIPS among prokaryotes appears more diverse and complex, eukaryotic MIPS sequences exhibit a high degree of conservation, even at the nucleotide level. nih.govnih.gov This suggests that MIPS in eukaryotes may have originated from a monophyletic source. nih.gov

A comprehensive analysis of 172 homologous MIPS sequences from various organisms identified six phylogenetically conserved blocks. plos.orgnih.gov Four of these blocks are integral to the catalytic core of the enzyme. plos.orgnih.gov Further investigation into the MIPS structure reveals three primary domains: a central domain, an NAD+-binding or Rossmann fold domain, and a catalytic or tetramerization domain. plos.org The NAD+ binding domain is characterized by a typical GXGGXXG motif, indicative of an oxidoreductase. academicoa.com

Multiple sequence alignments across diverse species have highlighted several highly conserved amino acid stretches that are essential for MIPS function. nih.govuliege.be These conserved domains are crucial for substrate binding and the catalytic reaction. nih.gov

Table 1: Highly Conserved Amino Acid Domains in Eukaryotic MIPS

| Domain | Conserved Sequence | Putative Function | Reference |

| Domain 1 | GWGGNNG | Cofactor NAD+ binding and reaction catalysis | nih.govuliege.be |

| Domain 2 | LWTANTERY | Cofactor NAD+ binding and reaction catalysis | nih.govuliege.be |

| Domain 3 | NGSPQNTFVPGL | Cofactor NAD+ binding and reaction catalysis | nih.govuliege.be |

| Domain 4 | SYNHLGNNDG | Cofactor NAD+ binding and reaction catalysis | nih.govuliege.be |

Within the catalytic domain, specific amino acid residues are critical for the enzyme's function. In particular, lysine residues have been identified as playing a crucial role in MIPS catalysis. plos.orgpnas.org A study focusing on rice (Oryza sativa) MIPS pinpointed a conserved pentapeptide stretch, K-x-x-x-K, at the active site. plos.org The two lysine residues within this pentapeptide are 100% conserved across representative MIPS sequences from various phyla and are essential for catalytic activity. plos.orgplos.org Site-directed mutagenesis experiments, where these lysine residues were deleted or replaced, resulted in a significant reduction or complete loss of enzyme activity, confirming their functional importance. plos.orgplos.org

Structural and sequence comparisons have also identified other invariant amino acids within the highly conserved regions of eukaryotic MIPS. These residues are consistently found in the established crystal structures of MIPS from different organisms, further emphasizing their evolutionary and functional significance. plos.org

Table 2: Invariant Amino Acids in Eukaryotic MIPS and their Interaction Roles

| Invariant Residue | Interacting Molecule | Organism of Study | Reference |

| K369 | Substrate, NADH | Oryza sativa | plos.org |

| K373 | Substrate | Oryza sativa | plos.org |

| K412 | Substrate | Oryza sativa | plos.org |

| D438 | Substrate | Oryza sativa | plos.org |

| D356 | NADH | Oryza sativa | plos.org |

Biological Functions and Regulatory Mechanisms of L Myo Inositol 1 Phosphate Metabolism

Involvement of L-Myo-Inositol-1-Phosphate in Cellular Signaling Pathways

The conversion of this compound to myo-inositol unlocks a cascade of signaling events. Myo-inositol is the foundational scaffold for both soluble and lipid-based second messengers that regulate a multitude of cellular processes, from gene expression to membrane trafficking. nih.govnih.govuliege.be

Once synthesized, myo-inositol can be sequentially phosphorylated by a series of specific kinases to generate a complex family of water-soluble inositol (B14025) polyphosphates (InsPs). nih.govmdpi.com This family of molecules ranges from monophosphorylated inositol to the fully phosphorylated inositol hexakisphosphate (InsP₆), also known as phytic acid. nih.govsemanticscholar.org InsP₆ is the most abundant inositol polyphosphate in many eukaryotic cells and serves as the direct precursor for an even more complex class of signaling molecules: the inositol pyrophosphates (PP-InsPs). semanticscholar.orgmdpi.comannualreviews.org

Inositol pyrophosphates, such as diphosphoinositol pentakisphosphate (InsP₇ or PP-InsP₅) and bisdiphosphoinositol tetrakisphosphate (InsP₈ or (PP)₂-IP₄), are characterized by the presence of high-energy pyrophosphate (diphosphate) moieties attached to the inositol ring. mdpi.comannualreviews.orgfrontiersin.org These molecules are synthesized by specific kinases, including IP6 kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). annualreviews.org The generation of this diverse array of phosphorylated and pyrophosphorylated inositols creates a sophisticated cellular "language" or "code," where each molecule can convey specific information to regulate distinct cellular processes. frontiersin.orgnih.gov These processes include phosphate (B84403) homeostasis, energy sensing, and insulin (B600854) signaling. mdpi.comannualreviews.orgpnas.org

Table 1: Key Inositol Polyphosphates and Pyrophosphates Derived from Myo-Inositol

| Compound Class | Key Molecules | Precursor(s) | General Function |

| Inositol Polyphosphates (InsPs) | Inositol trisphosphate (InsP₃), Inositol hexakisphosphate (InsP₆) | Myo-inositol, Lower InsPs | Calcium signaling (InsP₃), Precursor for PP-InsPs, Phosphorus storage nih.govpnas.orgpnas.org |

| Inositol Pyrophosphates (PP-InsPs) | Diphosphoinositol pentakisphosphate (InsP₇), Bisdiphosphoinositol tetrakisphosphate (InsP₈) | InsP₆, InsP₅ | Energy metabolism, Phosphate homeostasis, Stress signaling semanticscholar.organnualreviews.orgnih.gov |

In addition to forming soluble messengers, myo-inositol is an essential building block for lipid-based signaling molecules. It is incorporated into phosphatidylinositol (PtdIns), a minor but functionally critical phospholipid component of eukaryotic cell membranes. nih.govoup.comwikipedia.org The synthesis of PtdIns from myo-inositol and CDP-diacylglycerol is catalyzed by phosphatidylinositol synthase. oup.combiorxiv.org

PtdIns itself serves as the parent compound for a family of phosphorylated derivatives known as phosphoinositides (PIPs). Specific lipid kinases phosphorylate the inositol headgroup of PtdIns at various positions, creating molecules like phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂). nih.govbiorxiv.org These phosphoinositides are vital for a myriad of cellular functions, including:

Vesicle and membrane trafficking : They act as molecular signposts on organelle membranes, recruiting specific proteins to regulate the movement of vesicles. researchgate.netoup.comembrapa.br

Cytoskeletal organization : They influence the dynamics of the actin cytoskeleton. oup.com

Signal transduction : PtdIns(4,5)P₂ can be hydrolyzed by phospholipase C (PLC) to generate two potent second messengers: inositol 1,4,5-trisphosphate (InsP₃), which mobilizes intracellular calcium, and diacylglycerol (DAG). nih.govpnas.orgpnas.org

Therefore, the synthesis of this compound is a foundational step for producing the PtdIns pool necessary for maintaining membrane identity and propagating signals throughout the cell. nih.govoup.com

Myo-Inositol as a Precursor for Inositol Polyphosphates (InsPs) and Pyrophosphates (PP-InsPs)

Role of this compound in Cellular Homeostasis and Stress Responses

The pathway beginning with this compound is crucial for enabling organisms to adapt and survive in fluctuating and often harsh environmental conditions. Its downstream products function as protective molecules and signaling components that orchestrate broad stress response programs. scielo.bruliege.beresearchgate.net

A key function of the myo-inositol pathway is in the management of osmotic stress, which is caused by conditions such as high salinity or drought. cyberleninka.ruresearchgate.net In many plants and some microbes, myo-inositol and its methylated derivatives (e.g., D-ononitol) act as compatible solutes, or osmolytes. scielo.brnih.gov These molecules accumulate in the cytoplasm to high concentrations without interfering with normal cellular processes, helping to maintain cellular turgor and water balance. mdpi.com

Studies have shown that exposure to salinity stress leads to the increased activity and expression of this compound synthase (MIPS), the enzyme that produces this compound. cyberleninka.ruscielo.brnih.gov This upregulation enhances the de novo synthesis of myo-inositol, which can then be used directly as an osmoprotectant or converted to other protective compounds. nih.govmdpi.com This response helps to protect cellular structures and photosynthetic machinery from damage caused by osmotic stress and ion toxicity. nih.gov

The role of the this compound pathway extends beyond osmotic stress to more general stress responses. uliege.beresearchgate.net Myo-inositol and its derivatives are involved in protecting cells from various abiotic and biotic threats. embrapa.brdntb.gov.ua

In some bacteria, such as Corynebacterium glutamicum, this compound is a key precursor for the synthesis of mycothiol (B1677580) (MSH). nih.gov Mycothiol is a major low-molecular-weight thiol that functions as a critical antioxidant, protecting the cell from reactive oxygen species (ROS) and other damaging agents induced by oxidative stress. nih.gov In these organisms, the Ino-1 enzyme (MIPS) is essential for providing the inositol moiety for MSH, thereby playing a central role in the oxidative stress resistance mechanism. nih.gov In plants, overexpression of MIPS genes has been linked to enhanced tolerance to heat stress and other adverse conditions, indicating a conserved role in broad stress mitigation. dntb.gov.uaoup.com

Table 2: Role of the this compound Pathway in Stress Responses

| Stress Type | Organism/System | Key Findings | Reference(s) |

| Salinity/Osmotic | Plants (Mesembryanthemum crystallinum, Tomato) | Upregulation of MIPS (INPS); accumulation of myo-inositol and its derivatives as osmolytes. | cyberleninka.runih.govmdpi.com |

| Oxidative | Bacteria (Corynebacterium glutamicum) | MIPS (Ino-1) synthesizes the precursor for mycothiol (MSH), a key antioxidant. | nih.gov |

| Heat | Plants (Rice overexpressing wheat gene) | Overexpression of MIPS increased myo-inositol levels and improved performance during heat stress. | dntb.gov.uaoup.com |

| General Abiotic | Plants (Arabidopsis, Passion Fruit) | MIPS genes are required for physiological responses to stress; transcription is regulated by environmental changes. | nih.govembrapa.br |

The inositol phosphate network, originating from this compound, is deeply integrated with the regulation of cellular energy and nutrient homeostasis. mdpi.comnih.govnih.gov Inositol pyrophosphates (PP-InsPs), with their high-energy phosphate bonds, are increasingly recognized as key regulators of cellular energetics. mdpi.comnih.gov These molecules can influence fundamental metabolic pathways, including glycolysis and mitochondrial function. mdpi.comnih.gov

Furthermore, the inositol phosphate system is pivotal in nutrient sensing, particularly for phosphate. In plants, inositol polyphosphates (InsP₆ and its pyrophosphorylated derivatives) are central to the phosphate starvation response (PSR). oup.com They facilitate the interaction between key regulatory proteins (SPX and PHR) that control the expression of genes involved in phosphate uptake and utilization, ensuring the plant can adapt to low-phosphate conditions. oup.com In mammals, inositol phosphates and pyrophosphates are implicated in insulin signaling and the regulation of glucose uptake, linking the pathway directly to systemic energy metabolism. nih.govpnas.orgnih.gov Disruption of inositol phosphate synthesis can impact a wide range of metabolic functions, highlighting its role as a central coordinator of metabolic adaptability. nih.gov

Impact on Energy Homeostasis and Nutrient Metabolism

Link to Glycolysis and Gluconeogenesis

The synthesis of this compound is directly tied to glycolysis, as its substrate, D-glucose-6-phosphate (G6P), is a central intermediate in this pathway. nih.govnih.gov The enzyme MIPS channels G6P away from glycolysis towards the production of inositol-containing compounds. mdpi.compnas.org This connection establishes a critical branch point between primary energy metabolism and the synthesis of essential signaling and structural molecules.

Disruptions in the broader inositol phosphate synthesis pathway have been shown to impact both glycolysis and gluconeogenesis. nih.gov The regulation of MIPS activity can, therefore, modulate the metabolic flux of G6P, influencing its allocation between energy production through glycolysis and its use for creating inositol phosphates. In mammals, the synthesis of this compound (also referred to as inositol-3-phosphate or Ins3P in some literature) from G6P represents a key metabolic route for producing the inositol backbone necessary for a vast network of signaling molecules. nih.govpnas.org

Influence on Lipid Synthesis

This compound is an essential precursor for the synthesis of inositol-containing lipids, most notably phosphatidylinositol (PtdIns) and its phosphorylated derivatives (phosphoinositides). nih.govfrontiersin.org Following its synthesis, this compound is dephosphorylated to myo-inositol, which then serves as the headgroup for these critical membrane lipids. nih.govresearchgate.net Phosphatidylinositol is a fundamental structural component of cellular membranes, particularly mitochondrial membranes, and is the parent compound for a family of lipid second messengers. frontiersin.org

Research in Arabidopsis thaliana has demonstrated that a loss of MIPS1 function, which blocks the synthesis of this compound, results in lower levels of phosphatidylinositol. nih.gov This directly illustrates the pathway's importance in maintaining the cellular pool of these essential lipids. Furthermore, a novel pathway for synthesizing glycerophosphoinositides in the bacterium Rhodothermus marinus has been identified that uses cytidine (B196190) diphosphate (B83284) (CDP)-inositol as the donor for the inositol head group. nih.gov This CDP-inositol is formed from this compound, highlighting an alternative mechanism by which MIP metabolism contributes to lipid synthesis. nih.govpnas.org

Effects on Mitochondrial Function

The metabolic network originating from this compound has significant effects on mitochondrial function. nih.gov Myo-inositol, derived from MIP, is a component of phosphatidylinositol, which is vital for the integrity and function of mitochondrial membranes. frontiersin.org Studies have shown that disrupting inositol phosphate synthesis can lead to changes in mitochondrial morphology and respiratory activity. mdpi.comnih.gov

Specifically, myo-inositol has been found to improve mitochondrial function by reducing oxidative stress and increasing mitochondrial membrane potential. frontiersin.org In porcine embryos, supplementation with myo-inositol decreased mitochondrial reactive oxygen species (ROS) and enhanced the expression of genes related to mitochondrial function. frontiersin.org Other research has indicated that inositol can act as a natural inhibitor of mitochondrial fission by directly targeting the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govresearchgate.net A deficiency in the enzymes that synthesize inositol can lead to increased mitochondrial fission, underscoring the importance of the this compound pathway in maintaining mitochondrial health. nih.govresearchgate.net

Table 1: Key Research Findings on this compound Metabolic Links

| Metabolic Area | Organism/System Studied | Key Finding | Reference |

|---|---|---|---|

| Glycolysis Link | General Eukaryotic Metabolism | This compound is synthesized from glucose-6-phosphate, a key glycolytic intermediate. | nih.govnih.gov |

| Lipid Synthesis | Arabidopsis thaliana | Loss of the MIPS1 enzyme reduces levels of phosphatidylinositol, a crucial membrane lipid. | nih.gov |

| Lipid Synthesis | Rhodothermus marinus | A novel pathway uses CDP-inositol, derived from this compound, for phospholipid synthesis. | nih.gov |

| Mitochondrial Function | Porcine Parthenogenetic Embryos | Myo-inositol (derived from MIP) improves mitochondrial membrane potential and reduces oxidative stress. | frontiersin.org |

| Mitochondrial Function | Mammalian Cells | Inositol deficiency leads to mitochondrial fission through the activation of the AMPK pathway. | nih.govresearchgate.net |

This compound in Specific Biological Processes

The synthesis of this compound is the gateway to a multitude of essential inositol-containing compounds that play diverse and critical roles in organismal biology, from cell proliferation to the formation of specialized structures. scielo.br

Cell Growth and Development

This compound and its downstream products are fundamental for normal cell growth and development across eukaryotes. scielo.br The enzyme that produces it, MIPS, is considered essential for embryogenesis and proper organismal development in higher plants. nih.govuliege.be Studies on Arabidopsis mutants lacking a functional MIPS1 gene reveal severe developmental defects, including smaller plant size, curly leaves, and impaired root growth. nih.govnih.gov Silencing the corresponding gene in soybean leads to aborted seed development, further highlighting that the de novo synthesis of inositol via this compound is indispensable for normal growth processes. nih.gov Myo-inositol itself is involved in cytogenesis and cell morphogenesis. frontiersin.org

Cell Wall Biogenesis

The pathway initiated by this compound synthesis is crucial for cell wall biogenesis, particularly in plants and fungi. researchgate.netscielo.brscielo.br Myo-inositol, produced from the dephosphorylation of this compound, serves as a precursor for the synthesis of UDP-glucuronic acid, a key building block for hemicelluloses and pectins in the plant cell wall. uliege.be The inositol oxidation pathway converts myo-inositol into these essential cell wall components. Therefore, a steady supply of myo-inositol, dependent on MIPS activity, is required to support the rapid synthesis of cell wall polysaccharides during cell division and differentiation. researchgate.netnih.gov The essential role of this pathway is underscored by its conservation across diverse organisms that possess cell walls. scielo.br

Seed Development and Phosphorus Storage

In plants, the this compound pathway is central to both seed development and the storage of phosphorus. nih.govuliege.be During seed maturation, a significant portion of the myo-inositol derived from this compound is sequentially phosphorylated to form myo-inositol hexakisphosphate, commonly known as phytic acid or phytate. researchgate.netnih.gov Phytic acid is the primary storage form of phosphorus in seeds, chelating essential minerals and serving as a reservoir of both phosphate and inositol that will be utilized during germination and early seedling growth. researchgate.netnih.gov

The synthesis of this compound by MIPS is the committed step for this entire process. nih.gov Genetic studies have shown that the absence of MIPS activity not only prevents the accumulation of phytic acid but also severely impairs or completely aborts seed development, indicating that the pathway's role extends beyond mere phosphorus storage to functions essential for embryogenesis. nih.govnih.gov In Arabidopsis, MIPS is primarily active in the endosperm during seed development, while the final product, phytic acid, accumulates mainly in the embryo, suggesting a complex interplay between these tissues for phosphorus storage. nih.gov

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | MIP |

| D-Glucose-6-Phosphate | G6P |

| Myo-Inositol | |

| Phosphatidylinositol | PtdIns |

| Cytidine Diphosphate-Inositol | CDP-Inositol |

| Reactive Oxygen Species | ROS |

| AMP-activated protein kinase | AMPK |

| UDP-glucuronic acid | |

| Myo-Inositol Hexakisphosphate (Phytic Acid) | InsP6 |

| Inositol-3-Phosphate | Ins3P |

| Cytidine Triphosphate | CTP |

| Inositol Monophosphatase | IMP |

Crosstalk with other Metabolic Pathways (e.g., Sphingolipid Synthesis)

This compound (MIP) metabolism is intricately linked with various cellular processes, including a notable crosstalk with sphingolipid synthesis. nih.govmolbiolcell.org Myo-inositol, derived from the dephosphorylation of this compound, is a crucial component of certain sphingolipids, particularly in yeast where all three existing sphingolipids contain myo-inositol. molbiolcell.org In mammals, sphingolipid metabolites like ceramide and sphingosine-1-phosphate are vital signaling molecules. molbiolcell.org

Research in Arabidopsis thaliana has demonstrated a clear connection between myo-inositol levels and sphingolipid metabolism. nih.gov Mutants with deficient this compound synthase 1 (MIPS1) activity exhibit lower levels of myo-inositol and phosphatidylinositol, which correlates with an increase in ceramide levels. nih.gov Ceramides (B1148491) are precursors in the sphingolipid pathway and are also associated with programmed cell death. nih.gov This suggests that myo-inositol or its derivatives, such as phosphatidylinositol, play a regulatory role in sphingolipid synthesis and, consequently, in cell death pathways. nih.gov

Furthermore, the synthesis of inositol phosphates can originate from sources other than the canonical pathway involving phospholipase C. pnas.orgpnas.org One such alternative route involves the hydrolysis of sphingolipids, which generates myo-inositol-1-phosphate (I(1)P1). pnas.orgpnas.org This I(1)P1 can then be phosphorylated by inositol tetrakisphosphate 1-kinase 1 (ITPK1) to contribute to the synthesis of higher inositol phosphates like inositol hexakisphosphate (IP6). pnas.orgpnas.org This highlights a dynamic interplay where myo-inositol is both a building block for and a product of sphingolipid metabolism, creating a regulatory loop between these two essential metabolic pathways.

Regulation of this compound Synthase Expression and Activity

The synthesis of this compound is catalyzed by this compound synthase (MIPS), a key enzyme whose expression and activity are tightly regulated at multiple levels. nih.govnih.gov

Transcriptional Control of MIPS Genes (e.g., INO1, ISYNA1, MIPS1)

The genes encoding MIPS, such as INO1 in yeast, ISYNA1 in mammals, and MIPS1 in plants, are subject to complex transcriptional control. nih.govnih.gov In the yeast Saccharomyces cerevisiae, the regulation of the INO1 gene has been extensively studied and is sensitive to the availability of phospholipid precursors and the growth phase. ebi.ac.uk Similarly, in plants like Arabidopsis, the three MIPS genes (MIPS1, MIPS2, and MIPS3) exhibit distinct spatial and temporal expression patterns. MIPS1 is widely expressed throughout development, while MIPS2 and MIPS3 expression is more restricted, primarily to vascular tissues. nih.gov In maize, the ZmMIPS2 gene is specifically implicated in germination at low temperatures. acs.org

The expression of MIPS genes is profoundly influenced by the cell's metabolic state and the availability of inositol. In yeast, the transcription of the INO1 gene is induced when cellular levels of myo-inositol are low. nih.gov This regulation ensures a supply of inositol for essential cellular functions when external sources are scarce. Conversely, high levels of inositol repress INO1 expression. biorxiv.org In Drosophila melanogaster, the gene encoding MIPS, Inos, is also regulated by dietary inositol, with higher inositol levels leading to lower Inos mRNA levels. biologists.com

In contrast to yeast, mammalian ISYNA1 transcription does not appear to be significantly regulated by the extracellular availability of inositol. biorxiv.orgmdpi.com Instead, its expression is more responsive to internal cellular signals. researchgate.net For instance, glucose shortage can lead to the downregulation of ISYNA1 expression. researchgate.net Furthermore, phosphate starvation has been shown to surprisingly increase levels of IP6 in a manner dependent on ITPK1, indicating a route to inositol phosphate synthesis that is controlled by the cellular metabolic status. pnas.orgpnas.org

The transcriptional regulation of MIPS genes involves a sophisticated interplay of activators and repressors. lumenlearning.compressbooks.pub In yeast, the transcription of INO1 is controlled by the transcriptional repressor Opi1, whose activity is modulated by levels of myo-inositol and phosphatidic acid (PA). mdpi.comsemanticscholar.org When inositol is scarce, PA levels rise, strengthening the association of Opi1 with the endoplasmic reticulum membrane and leading to the derepression of INO1 transcription. mdpi.comsemanticscholar.org The transcription activators Ino2p and Ino4p form a dimer that binds to an upstream activating sequence (UASINO) in the INO1 promoter, leading to its transcription when inositol is limited. nih.gov

In Arabidopsis, the MIPS1 protein itself plays a role in regulating its own expression. nih.gov It can act as a transcriptional regulator by binding to its own promoter to stimulate its expression. nih.gov This autoregulation involves inhibiting the activity of histone methyltransferases (ATXR5 and ATXR6), which would otherwise lead to repressive histone methylation and DNA methylation at the MIPS1 promoter. nih.gov In maize, the transcription factor ZmDREB1A directly regulates the expression of ZmMIPS2 by binding to DRE motifs in its promoter, which is crucial for germination under low-temperature stress. acs.org In mammals, glycogen (B147801) synthase kinase 3 (GSK3) has been identified as a positive regulator of ISYNA1 transcription. mdpi.comsemanticscholar.org

| Gene | Organism | Key Transcriptional Regulators | Effect of Regulation |

| INO1 | Saccharomyces cerevisiae | Ino2p/Ino4p (Activators), Opi1 (Repressor) | Activated by inositol limitation, repressed by high inositol. nih.govmdpi.comsemanticscholar.org |

| ISYNA1 | Mammals | GSK3 (Activator), IP6K1 | Positively regulated by GSK3; repressed by IP6K1 in a phosphatidic acid-inducible manner. mdpi.comresearchgate.netsemanticscholar.org |

| MIPS1 | Arabidopsis thaliana | MIPS1 (Self-regulation), ATXR5/ATXR6 (Repressive modifiers) | MIPS1 binds its own promoter to prevent repressive histone methylation. nih.gov |

| ZmMIPS2 | Maize | ZmDREB1A (Activator) | Activated by ZmDREB1A to promote germination at low temperatures. acs.org |

| Inos | Drosophila melanogaster | Dietary Inositol | Repressed by the presence of dietary inositol. biologists.com |

Influence of Cellular Metabolic Status and Inositol Availability

Post-Translational Regulation of this compound Synthase Activity

Beyond transcriptional control, the activity of the MIPS enzyme is also regulated after its synthesis through post-translational modifications and its sensitivity to environmental factors. nih.gov

The enzymatic activity of MIPS is sensitive to changes in pH and temperature. Studies on MIPS purified from the bryophyte Lunularia cruciata have shown an optimal pH of 7.0 and a maximum temperature for activity at 30°C. scielo.br These findings indicate that the catalytic efficiency of MIPS can be modulated by the physiological conditions within the cell's cytoplasm.

| Organism | Optimal pH | Optimal Temperature (°C) |

| Lunularia cruciata | 7.0 | 30 |

Modulators of Enzyme Activity (e.g., Metal Ions, Inhibitors)

The catalytic activities of the key enzymes in this compound metabolism, namely this compound synthase (MIPS) and inositol monophosphatase (IMPase), are intricately regulated by a variety of modulators, including metal ions and specific inhibitor molecules. These modulators play a crucial role in maintaining cellular inositol homeostasis.

This compound synthase (MIPS)

The activity of MIPS, which catalyzes the conversion of D-glucose-6-phosphate to this compound, is significantly influenced by the presence of specific metal ions. The requirements for metal ions can differ between MIPS from various organisms. Eukaryotic MIPS are classified as class I aldolases and are typically activated by monovalent cations, whereas bacterial and archaeal MIPS are class II aldolases that often require divalent metal ions for maximal activity. researchgate.net

Research on MIPS from various plant sources has demonstrated a notable stimulation of enzyme activity by the ammonium (B1175870) ion (NH₄⁺). nih.govscielo.br For instance, the activity of MIPS from Arabidopsis thaliana and Diplopterygium glaucum is enhanced in the presence of NH₄Cl. nih.govscielo.br In the archaeon Archaeoglobus fulgidus, the MIPS structure has been shown to contain a potassium ion (K⁺), and modeling studies suggest a critical role for a second metal ion in the catalytic process. nih.govacs.org

Conversely, the activity of MIPS can be significantly inhibited by various metal ions. Heavy metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺) have been identified as potent inhibitors of MIPS from the bryophyte Lunularia cruciata. scielo.br Similarly, MIPS from the fern Diplopterygium glaucum is strongly inhibited by Li⁺, Zn²⁺, and Hg²⁺, with moderate inhibition by cadmium (Cd²⁺) and slight inhibition by sodium (Na⁺) and barium (Ba²⁺). scielo.brscielo.br Some studies have also indicated that calcium (Ca²⁺) and magnesium (Mg²⁺) can have a slight stimulatory effect or no effect on MIPS activity. scielo.brscielo.br

Besides metal ions, other molecules can also inhibit MIPS activity. The mood-stabilizing drug valproate has been shown to inhibit MIPS. nih.govplos.org In yeast, the inhibitory effect of valproate on MIPS is dependent on the GSK3 homolog Mck1. plos.orgnih.gov Additionally, substrate analogs like glucose-1-phosphate and fructose-6-phosphate (B1210287), as well as the chelating agent EDTA and the sulfhydryl reagent p-chloromercuribenzoate (pCMB), have been reported to be inhibitory to MIPS. scielo.brscielo.br

Interactive Data Table: Modulators of this compound synthase (MIPS) Activity

| Modulator | Organism/Source | Effect |

| Metal Ions | ||

| NH₄⁺ | Arabidopsis thaliana, Diplopterygium glaucum, Bryophytes | Activator |

| K⁺ | Archaeoglobus fulgidus | Activator |

| Mg²⁺ | Bryophytes, Diplopterygium glaucum | Slight Stimulator / No Effect |

| Ca²⁺ | Bryophytes, Diplopterygium glaucum | Slight Stimulator / No Effect |

| Cu²⁺ | Bryophytes | Strong Inhibitor |

| Zn²⁺ | Bryophytes, Diplopterygium glaucum | Strong Inhibitor |

| Hg²⁺ | Bryophytes, Diplopterygium glaucum | Strong Inhibitor |

| Li⁺ | Diplopterygium glaucum | Strong Inhibitor |

| Na⁺ | Bryophytes, Diplopterygium glaucum | Mild/Slight Inhibitor |

| Mn²⁺ | Bryophytes | Mild Inhibitor |

| Ba²⁺ | Diplopterygium glaucum | Slight Inhibitor |

| Cd²⁺ | Diplopterygium glaucum | Moderate Inhibitor |

| Inhibitors | ||

| Valproate | Yeast, Mammals | Inhibitor |

| EDTA | Diplopterygium glaucum | Inhibitor |

| pCMB | Diplopterygium glaucum | Inhibitor |

| Glucose-1-phosphate | Diplopterygium glaucum | Inhibitor |

| Fructose-6-phosphate | Diplopterygium glaucum | Inhibitor |

Inositol Monophosphatase (IMPase)

IMPase, the enzyme responsible for the dephosphorylation of this compound to myo-inositol, is a well-characterized magnesium-dependent enzyme. nih.gov The catalytic mechanism of IMPase is believed to involve two metal ions. d-nb.info While Mg²⁺ is the primary activating cation, other divalent cations such as manganese (Mn²⁺) and cobalt (Co²⁺) can also serve as essential activators. newprairiepress.org However, high concentrations of Mg²⁺ can lead to uncompetitive inhibition. nih.gov

The inhibition of IMPase by various metal ions and chemical compounds has been extensively studied, largely due to its connection to the therapeutic action of lithium in bipolar disorder. Lithium (Li⁺) is a well-established uncompetitive inhibitor of IMPase. pnas.org This inhibition leads to a decrease in the cellular levels of free myo-inositol. researchgate.netscielo.br

Calcium (Ca²⁺) also acts as an inhibitor of IMPase. Its mode of inhibition can be competitive or uncompetitive with respect to the substrate, depending on the specific substrate being hydrolyzed. newprairiepress.org Other divalent and trivalent metal ions, including zinc (Zn²⁺) and gadolinium (Gd³⁺), have also been shown to inhibit IMPase activity. d-nb.info

In addition to metal ions, a number of specific chemical inhibitors for IMPase have been developed and characterized. L-690,330 is a potent inhibitor of IMPase and has been used in research to study the effects of IMPase inhibition. researchgate.netnih.gov Bisphosphonates represent another class of IMPase inhibitors. acs.org A sesquiterpene isolated from the hyphomycete Memnoniella echinata was found to be a non-competitive inhibitor of IMPase. pnas.org

Interactive Data Table: Modulators of Inositol Monophosphatase (IMPase) Activity

| Modulator | Type | Effect | Mechanism of Inhibition (if applicable) |

| Metal Ions | |||

| Mg²⁺ | Activator/Inhibitor | Essential for activity; inhibitory at high concentrations | Uncompetitive at high concentrations |

| Mn²⁺ | Activator | Essential for activity | |

| Co²⁺ | Activator | Essential for activity | |

| Li⁺ | Inhibitor | Potent inhibitor | Uncompetitive |

| Ca²⁺ | Inhibitor | Inhibits activity | Competitive or Uncompetitive |

| Zn²⁺ | Inhibitor | Inhibits activity | Not specified |

| Gd³⁺ | Inhibitor | Inhibits activity | Not specified |

| Chemical Inhibitors | |||

| L-690,330 | Bisphosphonate | Potent inhibitor | Not specified |

| Sesquiterpene (Memnoniella echinata) | Natural Product | Inhibitor | Non-competitive |

Genetic Studies and Molecular Pathophysiology Involving L Myo Inositol 1 Phosphate

Identification and Characterization of Genes Encoding L-Myo-Inositol-1-Phosphate Synthase (e.g., ISYNA1, MIPS1, MIPS2, MIPS3)

The synthesis of this compound from glucose-6-phosphate is catalyzed by this compound synthase (MIPS; EC 5.5.1.4), an evolutionarily conserved enzyme found in a wide array of organisms from bacteria to humans. nih.govnih.gov This enzyme performs the rate-limiting step in myo-inositol biosynthesis. nih.govnih.govresearchgate.net In many eukaryotes, MIPS is not encoded by a single gene but by a small family of related genes, which allows for complex regulatory control.

Table 1: Genes Encoding this compound Synthase in Arabidopsis thaliana

| Gene Name | Locus ID | Primary Expression Pattern | Notes |

| MIPS1 | At4g39800 | Expressed in most cell types and developmental stages. nih.govresearchgate.net | Considered the main contributor to myo-inositol biosynthesis. nih.gov |

| MIPS2 | At2g22240 | Primarily restricted to vascular or related tissues. nih.govresearchgate.netnih.gov | May have a specialized or limited role compared to MIPS1. nih.gov |

| MIPS3 | At5g10170 | Primarily restricted to vascular or related tissues. nih.govresearchgate.netnih.gov | Shares a localized expression pattern with MIPS2. nih.gov |

Functional Genomics Approaches to Delineate this compound Related Pathways

Functional genomics, particularly the study of loss-of-function mutants, has been a powerful approach to unravel the complex pathways stemming from this compound. nih.govnih.gov These studies have elucidated the critical connections between inositol (B14025) synthesis and other major metabolic and signaling networks. nih.gov

To investigate the specific roles of the MIPS genes, researchers have developed and analyzed mutants, often created by T-DNA insertions that disrupt the gene's coding sequence. researchgate.net Studies on Arabidopsis have shown that mips1 mutants, which have a significant reduction in MIPS1 gene expression, are considered loss-of-function or partial loss-of-function mutants. nih.gov Interestingly, in these mips1 mutants, the expression of MIPS2 and sometimes MIPS3 can be upregulated, suggesting a potential compensatory mechanism, although it appears insufficient to rescue the mips1 phenotype. nih.gov The analysis of double and triple mutants, such as mips1 mips2 and mips1 mips2 mips3, has revealed that these combinations can be embryo-lethal, highlighting the essential and partially redundant nature of these genes for plant development. mdpi.com

The disruption of MIPS function has direct and predictable consequences on the levels of downstream metabolites. The most immediate effect observed in mips1 mutants is a significant reduction in the cellular pool of myo-inositol. nih.govnih.gov This depletion has cascading effects on other important molecules derived from myo-inositol.

Key metabolic changes in mips1 mutants include:

Decreased Myo-Inositol: The loss of MIPS1 function leads to a substantial drop in myo-inositol levels in the leaves. nih.gov

Decreased Phosphatidylinositol: Levels of phosphatidylinositol, a crucial component of cell membranes and a precursor for signaling molecules, are also lower in mips1 mutants. nih.govnih.gov

Elevated Ceramides (B1148491): A striking finding is the elevated level of ceramides in mips1 mutants. nih.govnih.gov Ceramides are precursors for sphingolipids and are well-known signaling molecules involved in initiating programmed cell death. researchgate.netnih.gov

Decreased Ascorbic Acid: The mutants also show reduced levels of ascorbic acid. nih.govresearchgate.net

Basal levels of inositol (1,4,5)-trisphosphate (InsP3), a key second messenger, were not found to be altered in mips1 mutants. nih.govresearchgate.net This suggests a specific link between the myo-inositol/phosphatidylinositol pool and ceramide metabolism. nih.gov

The biochemical changes resulting from MIPS gene perturbations manifest as severe and distinct phenotypes. nih.gov Loss of MIPS1 function, in particular, leads to significant growth and developmental defects. nih.gov

mips1 mutants in Arabidopsis exhibit the following phenotypes:

Spontaneous Cell Death: One of the most prominent features is the spontaneous formation of lesions on the leaves, which is a visual indicator of programmed cell death. nih.govnih.govresearchgate.net This implicates MIPS1 as a key repressor of cell death pathways. nih.govmdpi.com

Growth Defects: The mutant plants are smaller than their wild-type counterparts and often display curly leaves. nih.govresearchgate.net They also show reduced root growth and abnormal vein formation. nih.govmdpi.com

Developmental Requirements: MIPS1 is essential for normal seed development and for physiological responses to stimuli like salt and abscisic acid. nih.govresearchgate.netresearchgate.net

These phenotypes underscore that a sufficient supply of this compound, primarily driven by MIPS1, is critical for maintaining cellular homeostasis, regulating growth, and suppressing inappropriate cell death. nih.govnih.gov

Table 2: Effects of Loss-of-Function Mutation in the MIPS1 Gene

| Category | Observation in mips1 Mutants | Reference |

| Metabolite Levels | Decreased myo-inositol, phosphatidylinositol, and ascorbic acid. nih.govnih.gov | nih.govnih.gov |

| Elevated levels of ceramides. nih.govnih.gov | nih.govnih.gov | |

| No significant change in basal inositol (1,4,5)P3 levels. nih.gov | nih.gov | |

| Phenotypic Consequences | Spontaneous cell death (lesion formation). nih.govnih.gov | nih.govnih.gov |

| Growth defects (smaller plants, curly leaves, reduced root growth). nih.govnih.gov | nih.govnih.gov | |

| Required for normal seed development. nih.govresearchgate.net | nih.govresearchgate.net |

Impact on Downstream Metabolite Levels (e.g., Myo-Inositol, Phosphatidylinositol, Ceramides)

Preclinical and Mechanistic Investigations of this compound in Disease Contexts

Dysregulation of inositol metabolism is increasingly linked to various pathological states in eukaryotes, including metabolic disorders. nih.govmdpi.com Mechanistic studies, often leveraging the insights gained from model organisms, are beginning to clarify the molecular links between this compound metabolism and disease.

A key molecular mechanism connecting perturbed inositol synthesis to a pathological state like uncontrolled cell death involves the interplay between phosphatidylinositol and sphingolipid metabolism. nih.gov Research indicates that the decreased levels of myo-inositol and its derivative, phosphatidylinositol, in mips1 mutants directly correlate with the observed increase in ceramide levels. nih.govmdpi.com This suggests an important regulatory role for phosphatidylinositol in controlling sphingolipid synthesis. When phosphatidylinositol levels are low, the metabolic flux may be altered in a way that promotes the production of ceramides, which in turn can trigger programmed cell death. nih.gov

Genetic Disorders Associated with Inositol Phosphate (B84403) Metabolism (e.g., MINPP1 mutations and neurological phenotypes)

A prominent example of a genetic disorder linked to inositol phosphate metabolism is Pontocerebellar Hypoplasia (PCH), a group of rare, heterogeneous neurodegenerative diseases with a prenatal onset. nih.govnih.gov Specifically, mutations in the MINPP1 (Multiple Inositol-Polyphosphate Phosphatase 1) gene have been identified as a cause for a distinct form of this disorder, PCH type 16. genecards.orgmdpi.com

The MINPP1 gene encodes an enzyme located in the endoplasmic reticulum (ER) lumen that is responsible for hydrolyzing highly phosphorylated inositols, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (IP6, also known as phytic acid). genecards.orgnih.govnih.gov It is the only known enzyme that can dephosphorylate these specific substrates. nih.gov Loss-of-function mutations in MINPP1 disrupt this crucial metabolic regulation. nih.gov

When the MINPP1 enzyme is defective, it leads to an intracellular imbalance of inositol polyphosphates, characterized by the significant accumulation of IP6. nih.govcyagen.com IP6 is a potent chelator of intracellular cations. Its accumulation is thought to result in the increased chelation of essential ions like iron and calcium, reducing their bioavailability for critical cellular processes. mdpi.comnih.gov This disruption of cation homeostasis is suggested to be a key factor in the disease pathology, ultimately affecting human brain development and homeostasis. nih.gov

Patients with bi-allelic loss-of-function variants in MINPP1 typically present with severe neurodevelopmental disorders. Clinical features include severe developmental delay, progressive microcephaly, epilepsy, vision defects, ataxia, and muscular hyper- or hypotonia. nih.govmdpi.com Neuroimaging reveals pontocerebellar hypoplasia, often with characteristic involvement of the basal ganglia. nih.gov

Studies have identified several homozygous variants in the MINPP1 gene in patients with PCH. These mutations are predicted to have significant detrimental effects on the resulting protein's structure and function, leading to the severe neurological phenotype. nih.gov

Table 1: Examples of Pathogenic MINPP1 Variants and Their Predicted Effects

| Variant | Predicted Effect | Consequence | Reference |

|---|---|---|---|

| c. 75_94del, p.(Leu27Argfs39) | Frameshift leading to a premature stop codon | Complete absence of MINPP1 protein | nih.gov |

| c. 1210 C > T, p.(Arg404) | Nonsense mutation | Likely leads to nonsense-mediated mRNA decay or a truncated, non-functional protein lacking key structural elements | nih.gov |

| c. 851 C > A, p.(Ala284Asp) | Missense mutation | Introduction of a charged aspartic acid into a buried, hydrophobic region, predicted to significantly reduce protein stability | nih.gov |

Advanced Methodologies for Research on L Myo Inositol 1 Phosphate and Its Metabolites

Analytical Techniques for Quantification and Characterization in Research Samples

The accurate quantification and detailed characterization of L-myo-inositol-1-phosphate (L-MIP) and its various phosphorylated derivatives are crucial for understanding their complex roles in cellular signaling. The structural similarity among inositol (B14025) phosphate (B84403) (InsP) isomers, their high polarity, and the low concentrations of many of these metabolites in biological samples present significant analytical challenges. To overcome these hurdles, researchers have developed and refined several sophisticated analytical techniques. These methods, often used in combination, provide the necessary sensitivity and specificity to profile InsP metabolism in diverse research samples.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a powerful tool for the analysis of L-MIP and other inositol phosphates. This technique offers high sensitivity and selectivity, allowing for the quantification of these compounds in complex biological matrices such as cell extracts, tissues, and biofluids. acs.orgnih.govresearchgate.net

A key challenge in LC/MS/MS analysis of inositol phosphates is their hydrophilic nature, which can lead to poor retention on conventional reversed-phase chromatography columns. nih.gov To address this, hydrophilic interaction liquid chromatography (HILIC) is often employed. HILIC columns, such as polymer-based amino columns, effectively separate highly polar compounds like InsPs. shodexhplc.com The separation is typically achieved using an aqueous mobile phase, often with a buffer like ammonium (B1175870) carbonate, mixed with an organic solvent such as acetonitrile. shodexhplc.com

For detection, electrospray ionization (ESI) is commonly used, typically in the negative ion mode, as the phosphate groups are readily deprotonated. acs.orgnih.govnih.gov Tandem mass spectrometry (MS/MS) is then used for quantification, often in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. acs.orgbohrium.com In this approach, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. For myo-inositol, the transition of the precursor ion at m/z 179 to a product ion at m/z 87 is frequently used for quantification due to its high signal-to-noise ratio and specificity. acs.org

To improve ionization efficiency and chromatographic separation, especially for highly phosphorylated inositols, chemical derivatization of the phosphate groups can be performed. nih.govbohrium.com Methylation is one such strategy that has been shown to enhance the analytical performance for PtdInsP₂ and PtdInsP₃. nih.gov

The development of robust LC/MS/MS methods has enabled the sensitive and specific quantification of myo-inositol and its phosphates in various biological samples, with validated linear ranges and low limits of detection. acs.orgnih.govresearchgate.net For instance, a validated method for myo-inositol in rat brain tissue demonstrated a linear range of 0.100–100 μg/mL with high precision and accuracy. acs.org Another method developed for infant formula reported a limit of detection of 0.05 mg/L. nih.gov

Table 1: LC/MS/MS Parameters for Myo-Inositol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | shodexhplc.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | acs.orgnih.govnih.gov |

| MS/MS Transition (myo-inositol) | m/z 179 → 87 | acs.org |

| Mobile Phase Example | 0.1M Ammonium carbonate buffer (pH 10.0)/Acetonitrile (60/40) | shodexhplc.com |

Gas Chromatography-Mass Spectrometry (GC/MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of inositol phosphates, although it necessitates a derivatization step to increase the volatility of these polar compounds. acs.orgoup.com The most common derivatization method involves silylation, where the hydroxyl and phosphate groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. oup.commdpi.com

Following derivatization, the resulting volatile compounds are separated on a capillary column, typically a 5%-phenyl-95%-dimethylpolysiloxane column. The separated compounds are then ionized, usually by electron impact (EI), and the resulting fragment ions are analyzed by the mass spectrometer. Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized inositol phosphates. oup.com

For example, in the analysis of myo-inositol, the TMS-derivatized compound can be monitored using characteristic fragment ions at m/z 305 and 318. oup.com The use of a deuterated internal standard, such as hexa-deuterated myo-inositol, allows for accurate quantification by comparing the peak areas of the analyte and the standard. oup.com This method has been successfully applied to quantify myo-inositol in biological samples after strong acid hydrolysis to liberate the inositol from its various phosphorylated or lipid-bound forms. oup.com

While GC-MS with derivatization is a robust and sensitive method, the derivatization step can be time-consuming and may introduce variability. acs.orgnih.gov

Table 2: GC-MS Parameters for Derivatized Myo-Inositol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Silylation (e.g., with HMDS/TMCS/pyridine) | mdpi.com |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | |

| Detection Mode | Selected Ion Monitoring (SIM) | oup.com |

| Characteristic Ions (myo-inositol-TMS) | m/z 305 and 318 | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. rsc.org It is particularly valuable for the analysis of this compound and its metabolites, as it can distinguish between different isomers and provide insights into their conformation. researchgate.net

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is used to identify the proton signals of the inositol ring. The chemical shifts and coupling constants of these protons are sensitive to their chemical environment, including the position of phosphate groups. researchgate.net For example, the ¹H NMR spectrum of a myo-inositol standard shows distinct signals that can be compared to the spectrum of a sample to confirm the presence of the myo-inositol scaffold. researchgate.net In enzymatic assays, the progression of reactions involving inositol phosphates can be monitored in real-time by observing the changes in the ¹H NMR signals of the substrates and products. rsc.org

³¹P NMR Spectroscopy

Phosphorus (³¹P) NMR spectroscopy is a highly specific technique for studying phosphorylated compounds. It allows for the direct observation of the phosphorus nuclei in inositol phosphates, providing information about the number and chemical environment of the phosphate groups. usda.govasm.org The chemical shifts of the ³¹P signals are indicative of the position of the phosphate group on the inositol ring. usda.gov For instance, in myo-inositol hexakisphosphate, the different phosphate groups give rise to distinct signals in the ³¹P NMR spectrum, which can be used for its quantification in complex mixtures like soil extracts. usda.govrsc.org ³¹P NMR has been instrumental in characterizing the stereochemistry of inositol phosphates and in monitoring enzymatic reactions involving their synthesis and degradation. pnas.orgasm.org

¹³C-Labeled Compounds and Metabolic Labeling for Tracing Pathways

The use of stable isotope-labeled compounds, particularly those enriched with ¹³C, has greatly advanced the study of inositol phosphate metabolism. nih.govresearchgate.netnih.gov By introducing ¹³C-labeled precursors, such as [¹³C₆]myo-inositol or [¹³C₆]glucose, into cells or enzymatic reactions, researchers can trace the metabolic fate of these molecules. nih.govnih.govasm.org

The incorporation of ¹³C into inositol phosphates allows for their detection by ¹³C NMR spectroscopy, even at low, biologically relevant concentrations within complex samples like cell extracts. nih.gov This approach has enabled the real-time monitoring of enzymatic activity and the analysis of cellular pools of InsPs. nih.govrsc.org For example, metabolic labeling of human cell lines with [¹³C₆]myo-inositol has allowed for the detection and quantification of various inositol phosphate species without the need for extensive purification. rsc.orgnih.gov